molecular formula C19H23NO3 B2369398 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde CAS No. 2224473-27-0

4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2369398
CAS No.: 2224473-27-0
M. Wt: 313.397
InChI Key: BBGBBZFDSCDDGR-UHFFFAOYSA-N
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Description

4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde is a complex organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.397. This compound is characterized by its unique tricyclic structure, which includes a benzaldehyde moiety and an azatricycloundecane framework. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azatricycloundecane Core: The azatricycloundecane core can be synthesized through a series of cyclization reactions involving amines and cyclic ketones under acidic or basic conditions.

    Attachment of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a nucleophilic substitution reaction, where the azatricycloundecane core reacts with a benzaldehyde derivative in the presence of a suitable base.

    Formation of the Oxoethoxy Linker: The oxoethoxy linker is formed by reacting the intermediate compound with an appropriate ester or ether under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzaldehyde, sulfonylbenzaldehyde, halobenzaldehyde derivatives

Scientific Research Applications

4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s azatricycloundecane core is believed to interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. The benzaldehyde moiety may also contribute to its biological activity by forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzoic acid
  • 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzyl alcohol
  • 4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzamide

Uniqueness

4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde is unique due to its specific combination of the azatricycloundecane core and the benzaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-11-13-1-3-18(4-2-13)23-12-19(22)20-10-16-6-14-5-15(7-16)9-17(20)8-14/h1-4,11,14-17H,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGBBZFDSCDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N(C3)C(=O)COC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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